Enantiomeric Differentiation: (3S,4S)- vs (3R,4R)-4-Aminotetrahydrofuran-3-yl)methanol in Chiral Recognition
The (3S,4S) enantiomer presents the amino and hydroxymethyl groups in a spatial arrangement distinct from its (3R,4R) mirror image. While both enantiomers share identical computed physicochemical properties (MW 117.15, XLogP3 -0.9, TPSA 55.5 Ų) [1], their interaction with chiral biological targets is fundamentally different. Patents disclosing tert-butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate as an intermediate for arginase inhibitors and FGFR4 inhibitors explicitly specify the (3S,4S) configuration, indicating this stereochemistry is required for downstream biological activity .
| Evidence Dimension | Stereochemical configuration and patent-reported utility |
|---|---|
| Target Compound Data | (3S,4S) absolute configuration |
| Comparator Or Baseline | (3R,4R) enantiomer – identical computed properties (MW 117.15, XLogP3 -0.9, TPSA 55.5 Ų) |
| Quantified Difference | Qualitative: opposite chirality leads to divergent biological recognition; only the (3S,4S) configuration appears in arginase/FGFR4 inhibitor patents |
| Conditions | Computed properties from PubChem; patent disclosure context |
Why This Matters
Procurement of the correct enantiomer is critical for projects where the (3S,4S) configuration has been established as the active stereochemistry; using the wrong enantiomer may yield inactive compounds, wasting synthetic effort and resources.
- [1] PubChem CID 105530406. rac-[(3R,4R)-4-aminooxolan-3-yl]methanol. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1354427-84-1 (accessed 2026-04-28). View Source
